molecular formula C10H10BrNO2S B1405362 O-(5-Bromo-2-formylphenyl) dimethylcarbamothioate CAS No. 1624261-11-5

O-(5-Bromo-2-formylphenyl) dimethylcarbamothioate

Cat. No. B1405362
M. Wt: 288.16 g/mol
InChI Key: WEZSGAAICNHEKZ-UHFFFAOYSA-N
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Description

O-(5-Bromo-2-formylphenyl) dimethylcarbamothioate is a chemical compound with the molecular formula C10H10BrNO2S . It has an average mass of 288.161 Da and a mono-isotopic mass of 286.961548 Da . This compound has gained significant attention due to its diverse properties and multiple applications in scientific experiments.


Physical And Chemical Properties Analysis

O-(5-Bromo-2-formylphenyl) dimethylcarbamothioate has a molecular weight of 288.16 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the current search results .

Scientific Research Applications

Medical Research

“O-(5-Bromo-2-formylphenyl) dimethylcarbamothioate” has been used as a lead compound in drug development. Its efficacy and safety have been evaluated in clinical trials.

Application: α-glucosidase Inhibitors

In a study, 5-bromo-2-aryl benzimidazole derivatives, which may include “O-(5-Bromo-2-formylphenyl) dimethylcarbamothioate”, were synthesized and evaluated for their in vitro α-glucosidase inhibitory activities .

Method of Application

The synthetic compounds were characterized by different spectroscopic techniques EIMS, HRMS, 1 H-NMR, and 13 C-NMR . Molecular docking was also performed on the selected compounds having varying substitution pattern in order to understand the molecular interaction of molecules with the active site of the enzyme .

Results

Twenty-three compounds out of twenty-five showed excellent to moderate activity in the range of IC 50 = 12.4–103.2 μM . Inhibitory results were compared with the standard drug acarbose (IC 50 = 38.25 ± 0.12 μM) . Compounds 1 (IC 50 = 37.82 ± 0.08 μM), 9 (IC 50 = 37.76 ± 0.05 μM), 12 (IC 50 = 24.96 ± 0.09 μM), 16 (IC 50 = 21.15 ± 0.08 μM) and 17 (IC 50 = 8.34 ± 0.02 μM) showed excellent inhibition as compared to standard drug acarbose (IC 50 = 38.25 ± 0.12 μM) . Especially, 17 (IC 50 = 8.34 ± 0.02 μM) was found to be five-fold more active than the standard .

properties

IUPAC Name

O-(5-bromo-2-formylphenyl) N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2S/c1-12(2)10(15)14-9-5-8(11)4-3-7(9)6-13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZSGAAICNHEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)OC1=C(C=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901160909
Record name Carbamothioic acid, N,N-dimethyl-, O-(5-bromo-2-formylphenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(5-Bromo-2-formylphenyl) dimethylcarbamothioate

CAS RN

1624261-11-5
Record name Carbamothioic acid, N,N-dimethyl-, O-(5-bromo-2-formylphenyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624261-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamothioic acid, N,N-dimethyl-, O-(5-bromo-2-formylphenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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